molecular formula C17H20N2O4S B5811799 N,N'-bis(2,5-dimethoxyphenyl)thiourea

N,N'-bis(2,5-dimethoxyphenyl)thiourea

Cat. No. B5811799
M. Wt: 348.4 g/mol
InChI Key: FWKKWSZJNRXNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(2,5-dimethoxyphenyl)thiourea, commonly known as BDMTU, is a chemical compound that has gained significant attention in scientific research due to its various properties and applications. BDMTU belongs to the class of thiourea derivatives and has been studied for its potential use in medicinal chemistry, as well as in the field of material science.

Mechanism of Action

The mechanism of action of BDMTU in cancer cells involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a crucial role in cell survival and proliferation. BDMTU has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
BDMTU has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, BDMTU has been reported to have anti-inflammatory and antioxidant activities. BDMTU has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BDMTU in lab experiments is its high solubility in water, which makes it easy to handle and administer. Additionally, BDMTU has been reported to have low toxicity, making it a safer alternative to other anti-cancer agents. However, one of the limitations of using BDMTU in lab experiments is its relatively low potency compared to other anti-cancer agents.

Future Directions

There are several future directions for the study of BDMTU. One area of research involves the development of BDMTU derivatives with improved potency and selectivity towards specific cancer cell types. Additionally, the use of BDMTU in combination with other anti-cancer agents is an area of interest, as it may lead to improved therapeutic outcomes. Furthermore, the potential use of BDMTU in other fields, such as material science and catalysis, is an area that warrants further investigation.
Conclusion:
In conclusion, BDMTU is a promising compound that has gained significant attention in scientific research due to its various properties and applications. The synthesis of BDMTU is efficient and reproducible, making it a popular choice for lab experiments. BDMTU has been extensively studied for its potential use as an anti-cancer agent, and its mechanism of action involves the inhibition of specific signaling pathways and the induction of apoptosis. While there are limitations to the use of BDMTU in lab experiments, its potential use in combination with other anti-cancer agents and in other fields warrants further investigation.

Synthesis Methods

The synthesis of BDMTU involves the reaction of 2,5-dimethoxyaniline with thiocarbonyldiimidazole. The resulting product is then treated with hydrochloric acid to obtain BDMTU in high yield. This method has been reported to be efficient and reproducible, making it a popular choice for the synthesis of BDMTU.

Scientific Research Applications

BDMTU has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that BDMTU can induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, BDMTU has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

1,3-bis(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKWSZJNRXNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,5-dimethoxyphenyl)thiourea

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